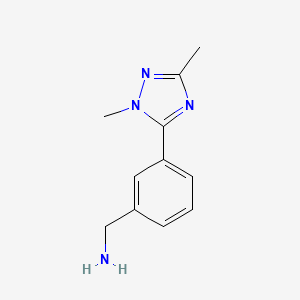

(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine

Beschreibung

(3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine is a heterocyclic compound featuring a phenyl ring substituted with a 1,3-dimethyl-1,2,4-triazole moiety at the 3-position and a methanamine group. This structure combines aromaticity with a polar amine group, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis likely involves reductive amination or coupling reactions, similar to related triazole-containing methanamines .

Eigenschaften

Molekularformel |

C11H14N4 |

|---|---|

Molekulargewicht |

202.26 g/mol |

IUPAC-Name |

[3-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine |

InChI |

InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-4-9(6-10)7-12/h3-6H,7,12H2,1-2H3 |

InChI-Schlüssel |

JDPTZOJLXSSVLV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=N1)C2=CC=CC(=C2)CN)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Wissenschaftliche Forschungsanwendungen

(3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its triazole moiety.

Industry: It can be used in the production of polymers, dyes, and other materials due to its stable triazole ring.

Wirkmechanismus

The mechanism of action of (3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The methanamine group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the triazole ring, phenyl ring, or the amine group. These variations influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Physicochemical Properties

- Lipophilicity: The 1,3-dimethyl group on the triazole in the target compound increases lipophilicity compared to non-methylated analogs (e.g., [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine) .

- Solubility : Hydrochloride salts (e.g., [3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride) enhance aqueous solubility, critical for pharmacokinetics .

Key Research Findings

- Discontinuation Note: The target compound’s discontinued status (CymitQuimica) contrasts with active research on analogs like [3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, which remains in exploratory stages .

- Structural Optimization : Halogenation (Br, F) or heterocycle substitution (furan) improves binding affinity and metabolic stability compared to the parent structure .

Biologische Aktivität

(3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a triazole ring, which is known for its diverse biological activities. The presence of the triazole moiety often enhances the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds containing triazole rings have been shown to inhibit neuraminidase activity in influenza viruses. Specifically, certain derivatives reduced the infectivity of H1N1 and H3N2 strains by over 90% at effective concentrations, demonstrating their potential as antiviral agents .

Antimycobacterial Activity

A study investigating 1,2,3-triazole derivatives highlighted their efficacy against Mycobacterium tuberculosis. The synthesized compounds displayed promising inhibitory effects on the DprE1 enzyme, crucial for mycobacterial cell wall synthesis. Notably, two compounds achieved IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM, indicating strong potential for tuberculosis treatment .

The biological activity of (3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine can be attributed to its ability to interact with specific enzymes and receptors:

- Neuraminidase Inhibition : By inhibiting neuraminidase in influenza viruses, these compounds prevent viral replication and spread.

- DprE1 Inhibition : Inhibiting DprE1 disrupts the synthesis of mycobacterial cell walls, leading to bacterial death.

Case Study 1: Antiviral Efficacy

In a controlled study involving various triazole derivatives, (3-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenyl)methanamine was tested against influenza virus strains. The results demonstrated a significant reduction in viral load at concentrations as low as 0.4 mg per chicken embryo model .

Case Study 2: Antimycobacterial Screening

Another study focused on the antimycobacterial properties of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited notable activity with MIC values below 6 μg/mL against several strains of the bacterium .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.